2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid
Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid is a specialized amino acid derivative featuring a cyclobutane ring substituted at the 3-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine and an acetic acid group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and UV-active properties, enabling easy deprotection under mild basic conditions . The cyclobutyl moiety introduces unique steric and electronic characteristics due to its ring strain, which can influence conformational flexibility and intermolecular interactions in peptide chains. This compound is primarily employed as a building block in the synthesis of cyclic peptides or constrained analogs for drug discovery and biochemical studies.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-13-9-14(10-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETQPPSEGAFPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137718-93-3 | |
| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced to the cyclobutylamine through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Fmoc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further reactions, facilitating the formation of desired peptide bonds .
Comparison with Similar Compounds
Key Observations:
Cyclobutyl vs. However, this strain may reduce synthetic yields compared to the more stable cyclopentyl derivative .
Fluorination Effects : The difluorinated cyclobutyl analog () exhibits higher molecular weight and likely improved metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
Aromatic vs. Aliphatic Backbones : The phenylacetic acid derivative () demonstrates increased hydrophobicity, making it suitable for membrane-permeable peptide designs, whereas the PEG-containing Fmoc-AEEA-OH () improves aqueous solubility for bioconjugation .
Heterocyclic Modifications : The piperazine-containing compound () introduces basic nitrogen atoms, enabling pH-dependent solubility and hydrogen-bonding interactions critical for receptor targeting .
Biological Activity
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid, commonly referred to as Fmoc-cyclobutylacetic acid, is a compound that plays a significant role in organic and medicinal chemistry, particularly in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is recognized for its utility as a protecting group in the synthesis of peptides, which are crucial for understanding protein interactions and developing therapeutic agents.
- Molecular Formula : C20H19NO4
- Molecular Weight : 337.38 g/mol
- CAS Number : 1932610-83-7
- IUPAC Name : rel-(1R,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutane-1-carboxylic acid
The biological activity of this compound primarily arises from its role in:
- Peptide Synthesis : The Fmoc group protects the amino group during synthesis, preventing side reactions. This allows for the selective formation of peptide bonds and the assembly of complex peptide structures.
- Deprotection : The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This step is crucial for the finalization of peptide synthesis.
Biological Applications
The compound has several notable applications:
- Peptide-Based Drug Development : Due to its structural features, it is utilized in synthesizing peptide drugs that target specific biological pathways.
- Protein Interaction Studies : Incorporation into peptides allows researchers to study interactions with enzymes and receptors, providing insights into biological mechanisms.
- Therapeutic Strategies : Its unique structure may influence drug design, particularly in targeting specific diseases through peptide therapeutics.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Cytotoxicity Studies
Research has shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, derivatives were tested against human cancer cells using MTT assays, revealing specific activities against breast adenocarcinoma cell lines .
Enzyme Interaction Studies
Studies have demonstrated that this compound can interact with specific enzymes involved in metabolic pathways. The fluorenylmethoxycarbonyl group facilitates selective interactions, enhancing the understanding of enzyme mechanisms and potential inhibition pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-cyclobutyl({(9H-fluoren-9-ylmethoxy)carbonylamino})acetic acid | Cyclobutyl and Fmoc groups | Focus on methyl substitution |
| (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | Similar cyclobutyl structure with propanoic acid moiety | Variation in reactivity due to propanoic acid |
| (2S)-2-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | Contains a butanoic acid moiety | Changes in chain length affect properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
